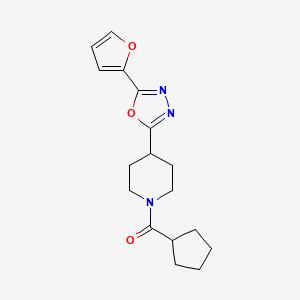
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C₁₂H₂₇FO₆P₂ and a molecular weight of 348.13 g/mol . This compound is characterized by the presence of a fluorine atom attached to a butane backbone, with two phosphonate groups attached to the same carbon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be achieved through different methods. One common synthetic route involves the reaction of tetraethyl fluoromethylenebisphosphonate with an alkyl halide in the presence of a base such as cesium carbonate or sodium hydride . The reaction is typically carried out in a dry solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The reaction mixture is then worked up by extraction and purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include alkyl halides, bases like cesium carbonate or sodium hydride, and solvents such as DMF or DMSO . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) has several scientific research applications. It is used as a flame retardant in the production of bio-based rigid polyurethane foams, enhancing their fire and smoke safety properties . The compound is also employed in the synthesis of other phosphorus-containing compounds, which have applications in various fields such as materials science, medicinal chemistry, and agriculture .
Wirkmechanismus
The mechanism of action of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) involves its ability to interact with specific molecular targets and pathways. As a flame retardant, it functions by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby reducing the flammability and smoke production
Vergleich Mit ähnlichen Verbindungen
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be compared with other similar compounds such as tetraethyl fluoromethylenebisphosphonate and tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate) . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the fluorine atom in tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) makes it unique and imparts distinct chemical properties that are advantageous in certain applications.
Eigenschaften
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-1-fluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCBBCDPGCSOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27FO6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)

![N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2380447.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)



![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)

![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)
